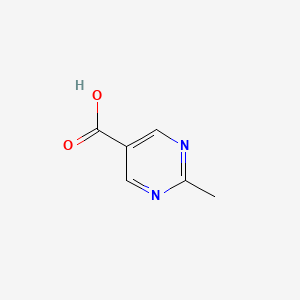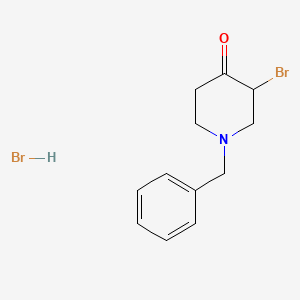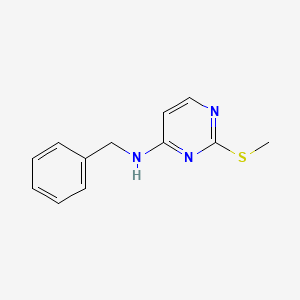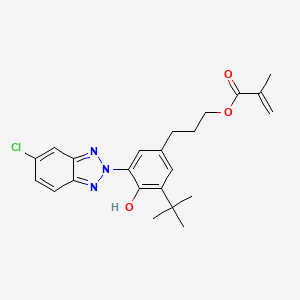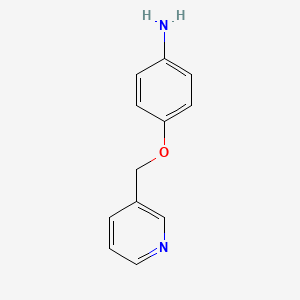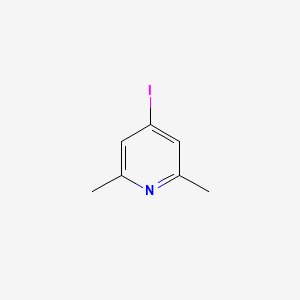
4-碘-2,6-二甲基吡啶
描述
4-Iodo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 6 positions are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by an iodine atom.
科学研究应用
4-Iodo-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers explore its potential as a precursor for biologically active compounds.
Medicine: It may serve as an intermediate in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
Target of Action
It is known that iodopyridines, including 4-iodo-2,6-dimethylpyridine, are often used as intermediates in the synthesis of other organic compounds .
Mode of Action
The mode of action of 4-Iodo-2,6-dimethylpyridine is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various types of reactions, including nucleophilic substitution and oxidation . The iodine atom in the 4-Iodo-2,6-dimethylpyridine molecule can be replaced by other groups in a substitution reaction, or it can be removed in an oxidation reaction .
Biochemical Pathways
The biochemical pathways affected by 4-Iodo-2,6-dimethylpyridine are determined by the final products of the reactions it participates in. For instance, in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction, 4-Iodo-2,6-dimethylpyridine can be used to form new carbon-carbon bonds, thus affecting the biochemical pathways of the resulting compounds .
Result of Action
The molecular and cellular effects of 4-Iodo-2,6-dimethylpyridine are largely determined by the specific reactions it participates in and the resulting compounds. As an intermediate in organic synthesis, it can contribute to the formation of a wide range of compounds with diverse biological activities .
Action Environment
The action, efficacy, and stability of 4-Iodo-2,6-dimethylpyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For instance, the rate and outcome of the reactions it participates in can be affected by the solvent used, the temperature at which the reaction is carried out, and the presence of catalysts .
准备方法
Synthetic Routes and Reaction Conditions
4-Iodo-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the iodination of 2,6-dimethylpyridine. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 4 position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of 4-iodo-2,6-dimethylpyridine may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Iodo-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in an organic solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: The Suzuki-Miyaura coupling reaction can yield biaryl compounds with diverse functional groups.
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine: Lacks the iodine atom at the 4 position, resulting in different reactivity and applications.
4-Bromo-2,6-dimethylpyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and reaction conditions.
4-Chloro-2,6-dimethylpyridine: Contains a chlorine atom at the 4 position, which also affects its chemical behavior
Uniqueness
4-Iodo-2,6-dimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations that are not possible with its bromine or chlorine analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
属性
IUPAC Name |
4-iodo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDZBSTWOXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509149 | |
| Record name | 4-Iodo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-67-3 | |
| Record name | 4-Iodo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)



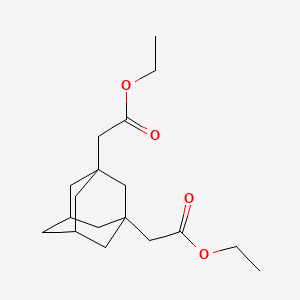
![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
